![molecular formula C10H7N3OS2 B2745773 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 315684-53-8](/img/structure/B2745773.png)
3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidinone family, known for their diverse biological activities, including potential antitubercular properties .
作用機序
Target of Action
The primary target of the compound 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
The compound interacts with its target by inhibiting the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition results in ATP depletion, affecting the energy production of the bacteria .
Pharmacokinetics
It has been observed that some of the compounds in this class have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the expression level of the Cyt-bd-encoding genes in the target organism can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, which has a higher expression of the Cyt-bd-encoding genes, was found to be less susceptible to the compound compared to the M. tuberculosis clinical isolate strain N0145 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which affords thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidinones .
科学的研究の応用
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its antimycobacterial properties, it is being explored as a potential antitubercular agent.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Another member of the thienopyrimidinone family, known for its inhibitory activity against cytochrome bd oxidase in Mycobacterium tuberculosis.
Thieno[3,2-d]pyrimidin-4-amine: This compound also exhibits antimycobacterial activity and is structurally similar to 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit multiple strains of Mycobacterium, including drug-resistant strains, highlights its potential as a novel antitubercular agent .
特性
IUPAC Name |
3-amino-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCXYPUUBVPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


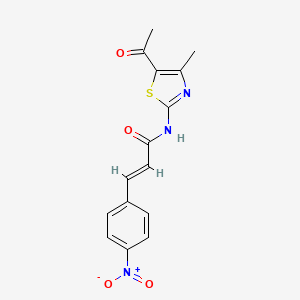


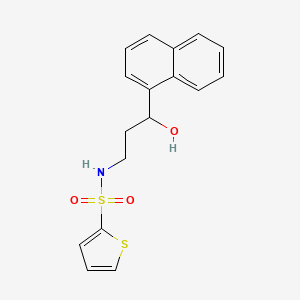
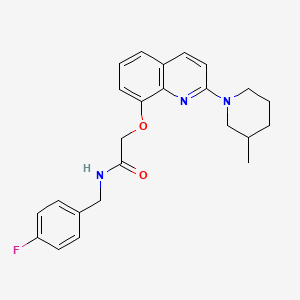
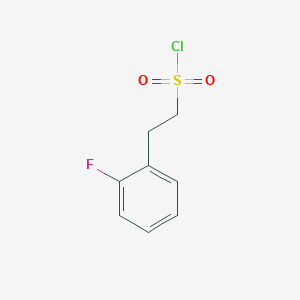
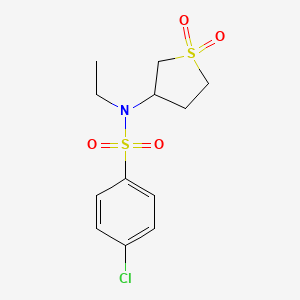
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
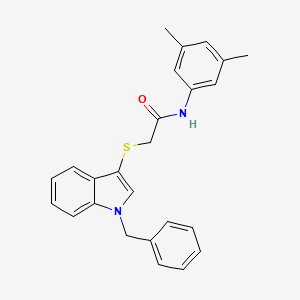
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2745710.png)

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
